1-(2-methoxyethyl)-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea
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Overview
Description
1-(2-methoxyethyl)-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea is a synthetic compound with significant applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is notable for its unique chemical structure that enables it to interact with specific molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 1-(2-methoxyethyl)-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea typically involves multiple steps. One common approach begins with the preparation of 1-methyl-1H-pyrazole-3-carboxylic acid, followed by the formation of its respective hydrazide. This intermediate is then subjected to cyclization with carbon disulfide to form the 1,3,4-oxadiazole ring. Finally, the urea moiety is introduced through a reaction with 2-methoxyethylamine under suitable conditions.
Industrial Production Methods: : In industrial settings, the production of this compound may involve the optimization of reaction conditions to maximize yield and purity. This includes the careful control of temperature, pH, and solvent choice during each step of the synthesis. Industrial-scale production often employs batch reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: : 1-(2-methoxyethyl)-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: : Reacts with oxidizing agents to form corresponding oxidation products.
Reduction: : Can be reduced under specific conditions to yield reduced derivatives.
Substitution: : Undergoes nucleophilic substitution reactions, particularly at the methoxyethyl and oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or neutral conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl halides in the presence of base catalysts.
Major Products Formed: : The major products from these reactions vary depending on the reactants and conditions. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
This compound finds extensive applications in scientific research, such as:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Employed in the study of enzyme inhibition and protein binding.
Medicine: : Investigated for its potential as a pharmaceutical agent due to its bioactivity.
Industry: : Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
1-(2-methoxyethyl)-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea exerts its effects through specific molecular interactions. The compound binds to target proteins or enzymes, leading to modulation of their activity. The pyrazole and oxadiazole moieties are crucial for these interactions, enabling the compound to inhibit or activate various biochemical pathways. These mechanisms are often studied using molecular docking and biochemical assays.
Comparison with Similar Compounds
Comparison and Uniqueness: : This compound is compared with similar compounds like 1-(2-ethoxyethyl)-3-(5-(1-phenyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea and 1-(2-butoxyethyl)-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl)urea. Its uniqueness lies in the specific substitution pattern on the oxadiazole and the methoxyethyl group, which confer distinct properties and reactivity.
List of Similar Compounds
1-(2-ethoxyethyl)-3-(5-(1-phenyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea
1-(2-butoxyethyl)-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl)urea
These compounds provide a framework for understanding structure-activity relationships and developing new analogs with improved properties.
That's a deep dive into 1-(2-methoxyethyl)-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea. Quite the mouthful, but worth every syllable!
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O3/c1-16-5-3-7(15-16)8-13-14-10(19-8)12-9(17)11-4-6-18-2/h3,5H,4,6H2,1-2H3,(H2,11,12,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEFJBZORFTEFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=NN=C(O2)NC(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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